molecular formula C22H45NO4 B12324578 N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide

N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide

Cat. No.: B12324578
M. Wt: 387.6 g/mol
InChI Key: CRVGCEIWUOFGLZ-UHFFFAOYSA-N
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Description

N-Butyroyl Phytosphingosine is a synthetic derivative of phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. This compound is known for its role in enhancing skin barrier function and providing anti-inflammatory and antimicrobial benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyroyl Phytosphingosine can be synthesized through the acylation of phytosphingosine with butyric anhydride or butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive sphingoid base .

Industrial Production Methods

Industrial production of N-Butyroyl Phytosphingosine involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Butyroyl Phytosphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the sphingoid base .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Butyroyl Phytosphingosine. These derivatives can have distinct biological activities and applications .

Mechanism of Action

N-Butyroyl Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Butyroyl Phytosphingosine include:

Uniqueness

N-Butyroyl Phytosphingosine is unique due to its specific acylation with butyric acid, which enhances its stability and bioactivity compared to other derivatives. This modification allows it to provide superior skin barrier enhancement and anti-inflammatory effects .

Properties

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide

InChI

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)

InChI Key

CRVGCEIWUOFGLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O

Origin of Product

United States

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